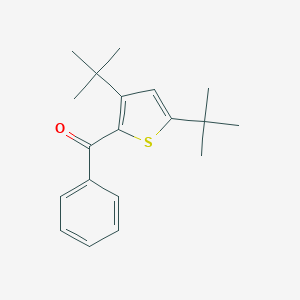![molecular formula C25H23N3O4S B289974 Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B289974.png)
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of thienopyridine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways involved in cell proliferation, inflammation, and apoptosis. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for various scientific research applications. Additionally, the synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
However, there are also some limitations associated with the use of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, the compound's toxicity and potential side effects have not been fully characterized, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the study of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate. One area of research that can be explored is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the compound's mechanism of action can be further elucidated to better understand its biological activity. Furthermore, the compound's potential applications in drug development can be explored, particularly in the development of anticancer and anti-inflammatory drugs. Finally, the compound's toxicity and potential side effects can be further characterized to better understand its safety profile.
Synthesemethoden
The synthesis of Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate involves the reaction of ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthiophene-5-carboxylate with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired thienopyridine derivative. The purity and yield of the compound can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C25H23N3O4S |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(4-methoxyphenyl)-6-methyl-2-(phenylcarbamoyl)thieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-25(30)18-14(2)27-24-20(19(18)15-10-12-17(31-3)13-11-15)21(26)22(33-24)23(29)28-16-8-6-5-7-9-16/h5-13H,4,26H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
IANMKPUSRJIMDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=CC=C4)N)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=CC=C4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)




![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine](/img/structure/B289913.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)